1-(3-二丙基氨基丙基)哌嗪

描述

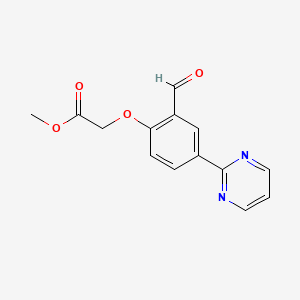

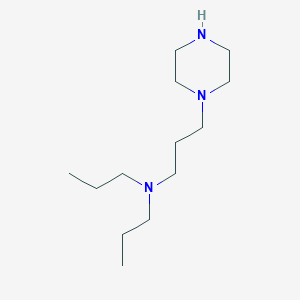

“1-(3-Dipropylaminopropyl)piperazine” is a chemical compound with the molecular formula C13H29N3 . Its average mass is 227.389 Da .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-(3-Dipropylaminopropyl)piperazine” consists of a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis

Piperazine derivatives, including “1-(3-Dipropylaminopropyl)piperazine”, have been synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm3, a boiling point of 298.5±8.0 °C at 760 mmHg, and a flash point of 120.8±13.1 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .科学研究应用

抗菌和生物膜抑制

1-(3-二丙基氨基丙基)哌嗪衍生物在抗菌活性和生物膜抑制方面显示出显著的功效。Mekky and Sanad (2020)的一项研究强调了使用1,4-双[(2-(3-(二甲基氨基)-1-氧代丙-2-烯-1-基)苯并呋喃-5-基)甲基]哌嗪合成新型双(吡唑-苯并呋喃)杂化物。与常见抗生素环丙沙星相比,这些化合物表现出优越的抗菌功效和生物膜抑制活性。

中枢药理活性

哌嗪衍生物,包括1-(3-二丙基氨基丙基)哌嗪,被广泛研究其中枢药理活性。Brito et al. (2018)的一项研究讨论了哌嗪衍生物在各种中枢治疗应用中的作用,如抗精神病、抗抑郁和抗焦虑应用。这些化合物主要通过激活单胺途径发挥作用。

抗氧化活性

哌嗪衍生物还显示出有希望的抗氧化性能。Andonova et al. (2014)合成了几种芳基/芳基烷基取代的哌嗪衍生物,这些化合物在体外表现出显著的抗氧化活性。这些结构中的羟基基团对其抗氧化性质至关重要。

过敏性鼻炎的治疗潜力

已经探讨了在治疗炎症性疾病,特别是过敏性鼻炎中使用1,4-二取代哌嗪衍生物的可能性。Norman (2007)的一项研究讨论了一种H3拮抗剂哌嗪衍生物,其在中枢神经系统穿透性较低,在这一领域显示出潜力。

抗微生物药剂

哌嗪衍生物已被探索作为潜在的抗微生物药剂。Patil et al. (2019)合成并评估了一系列新的哌嗪衍生物,用于它们的抗菌和抗真菌潜力。这些化合物对各种细菌和真菌菌株显示出令人鼓舞的结果。

抗结核和抗真菌活性

Deshmukh等人(2019)合成了新型哌嗪连接的二聚体1,2,3-三唑,对结核分枝杆菌表现出有希望的抗结核活性。这些化合物还表现出抗真菌和抗氧化活性,如他们的研究Deshmukh et al. (2019)所述。

HIV-1逆转录酶抑制剂

Romero等人(1994)探索了1-[4-甲氧基-3,5-二甲基苯基]-4-[3-(乙基氨基)-2-吡啶基]哌嗪盐酸盐(U-80493E)的类似物,用于抑制HIV-1逆转录酶。他们发现双(杂环芳基)哌嗪(BHAPs)比引物分子显著更有效,突显了哌嗪衍生物在HIV治疗中的潜力Romero et al. (1994)。

安全和危害

作用机制

Target of Action

The primary target of 1-(3-Dipropylaminopropyl)piperazine, also known as 3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine, is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

1-(3-Dipropylaminopropyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This action is thought to be caused by blocking acetylcholine at the myoneural junction .

Biochemical Pathways

The action of 1-(3-Dipropylaminopropyl)piperazine affects the GABAergic pathway. By acting as an agonist at the GABA receptor, it enhances the effect of GABA, leading to increased inhibitory effects within the nervous system . This results in the paralysis of parasites, allowing the host body to easily expel the invasive organism .

Pharmacokinetics

It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of 1-(3-Dipropylaminopropyl)piperazine’s action primarily involve the paralysis of parasites. By binding to the GABA receptors on the muscle membrane, it causes hyperpolarization of nerve endings, leading to flaccid paralysis . This allows the host body to easily remove or expel the invading organism .

属性

IUPAC Name |

3-piperazin-1-yl-N,N-dipropylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3/c1-3-8-15(9-4-2)10-5-11-16-12-6-14-7-13-16/h14H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INURTONYJXVENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371133 | |

| Record name | 1-(3-Dipropylaminopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Dipropylaminopropyl)piperazine | |

CAS RN |

827614-51-7 | |

| Record name | N,N-Dipropyl-1-piperazinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Dipropylaminopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 827614-51-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)